molecular formula C27H58NO6P B10761870 Edelfosine CAS No. 65492-82-2

Edelfosine

Katalognummer: B10761870
CAS-Nummer: 65492-82-2
Molekulargewicht: 523.7 g/mol
InChI-Schlüssel: MHFRGQHAERHWKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edelfosine, also known as 2-methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike many traditional chemotherapeutic agents, this compound incorporates into the cell membrane rather than targeting DNA. This unique mechanism allows it to selectively induce apoptosis in tumor cells while sparing healthy cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of edelfosine involves the reaction of 2-methoxy-3-(octadecyloxy)propyl chloride with 2-(trimethylazaniumyl)ethyl phosphate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the phospholipid bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and efficacy. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Edelfosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and bases such as sodium hydroxide. The reactions typically occur under controlled temperatures to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various analogs of this compound, each with unique biological activities. These analogs are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Edelfosine has a wide range of scientific research applications:

Wirkmechanismus

Edelfosine exerts its effects by incorporating into the cell membrane and selectively inducing apoptosis in tumor cells. It activates the Fas/CD95 cell death receptor and inhibits the MAPK/ERK mitogenic pathway and the Akt/protein kinase B survival pathway. Additionally, this compound modulates gene expression by affecting transcription factors, leading to changes in cell behavior .

Vergleich Mit ähnlichen Verbindungen

Edelfosine is often compared with other alkyl-lysophospholipids such as miltefosine and perifosine. While all these compounds share a similar mechanism of action, this compound is unique in its ability to selectively target tumor cells without affecting healthy cells. This selectivity makes it a promising candidate for cancer therapy .

List of Similar Compounds

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and therapeutic development.

Biologische Aktivität

Edelfosine (ET-18-O-CH3) is a synthetic alkyl-lysophospholipid (ALP) that has garnered attention for its significant biological activity, particularly in cancer therapy. It exhibits potent antitumor effects and has been studied for its mechanisms of action, pharmacokinetics, and therapeutic applications across various malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential as a therapeutic agent.

This compound's biological activity is primarily attributed to its interaction with cell membranes and intracellular structures. The following mechanisms have been identified:

  • Membrane Interaction : this compound integrates into lipid rafts within the plasma membrane, disrupting cellular signaling pathways crucial for cell survival, particularly the AKT pathway .
  • Induction of Apoptosis : The compound selectively induces apoptosis in tumor cells while sparing normal cells. This selectivity is due to differential uptake and metabolism in malignant versus healthy cells .
  • Endoplasmic Reticulum Stress : this compound can induce endoplasmic reticulum (ER) stress, further promoting apoptotic pathways in cancer cells .
  • Mitochondrial Targeting : this compound accumulates in mitochondria of both tumor cells and Leishmania parasites, leading to mitochondrial dysfunction and subsequent cell death .
MechanismDescription
Membrane InteractionIntegrates into lipid rafts, disrupting signaling pathways
Apoptosis InductionSelectively induces apoptosis in tumor cells
ER Stress InductionTriggers stress responses that promote cell death
Mitochondrial TargetingAccumulates in mitochondria, causing dysfunction and DNA damage

Efficacy in Cancer Treatment

This compound has shown promise in various preclinical and clinical studies targeting different cancer types:

Case Studies

  • Prostate Cancer : A study demonstrated that this compound promotes apoptosis in androgen-deprived prostate cancer cells, indicating its potential for treating hormone-resistant forms of this disease .
  • Triple-Negative Breast Cancer (TNBC) : this compound nanoemulsions were tested against aggressive TNBC cell lines both in vitro and in vivo. Results showed significant inhibition of tumor growth, suggesting a viable alternative to traditional chemotherapy .
  • Acute Leukemia : Clinical trials involving this compound administration (both orally and intravenously) showed promising results in purging bone marrow for transplantation without significant systemic toxicity .
  • Non-Small Cell Lung Cancer : In a Phase II study, this compound was administered to patients with advanced non-small cell lung cancer. While some patients experienced gastrointestinal side effects, others showed stable disease for extended periods .

Table 2: Summary of Clinical Studies Involving this compound

Cancer TypeStudy TypeFindings
Prostate CancerPreclinicalInduces apoptosis in androgen-deprived cells
Triple-Negative Breast CancerPreclinicalInhibits tumor growth significantly
Acute LeukemiaPhase I/II TrialsEffective in bone marrow purging; good safety profile
Non-Small Cell Lung CancerPhase II TrialSome stable disease observed; gastrointestinal side effects

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a preferential accumulation in tumor tissues compared to normal tissues. Studies have shown:

  • Bioavailability : Initial oral bioavailability is low (<10%), but with multiple doses, it can rise significantly (up to 64%) .
  • Tissue Distribution : High levels of this compound were observed in tumors compared to other organs, supporting its selective action against malignant cells .

Table 3: Pharmacokinetic Parameters of this compound

ParameterValue
Initial Bioavailability<10%
Increased Bioavailability (multiple doses)Up to 64%
Tumor Tissue AccumulationSignificantly higher than normal tissues

Eigenschaften

IUPAC Name

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRGQHAERHWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H58NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045766
Record name Edelfosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70641-51-9, 65492-82-2
Record name Edelfosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70641-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edelfosine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC343649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name EDELFOSINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Edelfosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDELFOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.